molecular formula C15H17N3O2S B071957 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 175203-49-3

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B071957
CAS No.: 175203-49-3
M. Wt: 303.4 g/mol
InChI Key: ZEFAEYFGHMWLLI-UHFFFAOYSA-N
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Description

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a synthetically versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydropyrimidinedione core, strategically functionalized with a benzyl group at the N3 position, an isopropyl moiety at the N1 position, and a critical carbothioamide group at the 5-position. The presence of the carbothioamide group is a key structural feature, making this molecule a valuable precursor for the synthesis of diverse heterocyclic libraries, particularly thiazole and pyrimido[4,5-d]pyrimidine derivatives, via cyclocondensation reactions with α-haloketones or other bifunctional reagents.

Properties

IUPAC Name

3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10(2)17-9-12(13(16)21)14(19)18(15(17)20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAEYFGHMWLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381304
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-49-3
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine, isopropyl isocyanate, and thiourea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures, typically around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile under reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Carbothioamide vs. Nitrile (Target vs. This difference likely impacts solubility and biological activity, as sulfur-containing groups often exhibit stronger interactions with enzymes or receptors. The lower molecular weight of the carbonitrile analog (269.31 vs.

Trifluoromethyl and Ester Substituents :

  • The trifluoromethyl group in the benzyl ester analog (CAS: 648859-30-7) increases electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation . The benzyl ester may serve as a prodrug moiety, enabling controlled release of active metabolites.

Dipropyl and Benzamide Modifications (CAS: 149981-36-2): The dipropyl groups in this analog contribute to increased lipophilicity, which could enhance blood-brain barrier penetration.

Biological Activity

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide (CAS Number: 175203-49-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Molecular Formula: C₁₅H₁₇N₃O₂S
Molecular Weight: 303.379 g/mol
Storage Conditions: Ambient temperature
MDL Number: MFCD00203982

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to 3-benzyl derivatives. For instance, thiosemicarbazones and their metal complexes have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Thiosemicarbazone AE. coli10 µg/mL
Thiosemicarbazone BS. aureus5 µg/mL

These findings suggest that derivatives of the tetrahydropyrimidine structure may exhibit similar antimicrobial effects.

Anticancer Activity

Research has indicated that compounds with a similar structural framework to this compound possess notable cytotoxic effects against various cancer cell lines. A study evaluating thiosemicarbazones found them to be effective against glioblastoma and breast cancer cells at nanomolar concentrations.

Cell LineIC50 (nM)Reference
Glioblastoma Multiforme50
Breast Adenocarcinoma30

The observed cytotoxicity was associated with apoptosis induction, characterized by morphological changes such as cell shrinkage and chromatin condensation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction: Some derivatives can intercalate into DNA or induce DNA damage, leading to apoptosis in cancer cells.
  • Antioxidant Activity: Certain tetrahydropyrimidine derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress during treatment.

Case Studies

A recent case study involving the synthesis and biological evaluation of thiosemicarbazone derivatives highlighted their potential as anticancer agents. The study demonstrated that modifications at specific positions on the phenyl ring could enhance activity against resistant cancer cell lines.

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